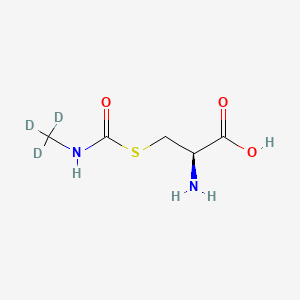
S-(N-Methyl-d3-carbamoyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(N-Methyl-d3-carbamoyl)-L-cysteine is a labeled metabolite of the investigational antitumor agent N-methylformamide. This compound is primarily used in research settings to study metabolic pathways and the effects of N-methylformamide in biological systems .
准备方法
The synthesis of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves the reaction of N-methylformamide with L-cysteine. The reaction conditions typically include the use of deuterated reagents to incorporate the deuterium atoms into the final product.
化学反应分析
S-(N-Methyl-d3-carbamoyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
S-(N-Methyl-d3-carbamoyl)-L-cysteine has several scientific research applications, including:
Chemistry: Used as a labeled compound to study metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the metabolism of N-methylformamide in biological systems.
Medicine: Investigated for its potential antitumor properties and effects on cancer cells.
Industry: Limited industrial applications, primarily used in research and development.
作用机制
The mechanism of action of S-(N-Methyl-d3-carbamoyl)-L-cysteine involves its metabolism in biological systems. It is believed to interact with specific molecular targets and pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
S-(N-Methyl-d3-carbamoyl)-L-cysteine can be compared to other similar compounds, such as:
S-(N-Methyl-d3-carbamoyl)glutathione: Another labeled metabolite used in research to study metabolic pathways.
N-methylformamide: The parent compound from which this compound is derived.
The uniqueness of this compound lies in its specific labeling with deuterium, which allows for detailed studies of its metabolic fate and interactions .
生物活性
S-(N-Methyl-d3-carbamoyl)-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention in biochemical and pharmacological research. This compound is structurally related to L-cysteine and plays significant roles in various biological processes, including metabolism, antioxidant activity, and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C₅H₇D₃N₂O₃S and a molecular weight of 181.23 g/mol. The compound features a carbamoyl group attached to the sulfur atom of L-cysteine, which influences its biological properties.
1. Metabolic Role
This compound is involved in sulfur metabolism and can act as a precursor for other biologically active compounds. It is synthesized from L-cysteine through methylation processes, which are crucial for the regulation of cellular redox states and detoxification pathways. The compound's ability to donate methyl groups makes it significant in methylation reactions that are vital for various metabolic pathways.
2. Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. In vitro studies have shown that this compound can activate antioxidant pathways, such as the Nrf2 pathway, leading to enhanced cellular defense mechanisms against oxidative damage .
3. Cytotoxicity Studies
Studies evaluating the cytotoxic effects of this compound have demonstrated its potential protective effects against various stressors. For instance, it has been shown to mitigate the cytotoxic effects of heavy metals and chemotherapeutic agents like cisplatin in renal tubular epithelial cells .
| Compound | Cytotoxic Effects | Protective Mechanism |
|---|---|---|
| This compound | Low cytotoxicity at 0.5-4 mM | Activation of Nrf2 pathway |
| Carbocisteine (CMC) | Enhanced cytotoxicity from arsenic | Antioxidant activity |
4. Case Studies
A notable study investigated the effects of this compound on renal cells exposed to oxidative stress. The results indicated that treatment with this compound resulted in a significant increase in cell viability compared to untreated controls, highlighting its potential as a protective agent in nephrotoxicity .
The mechanisms underlying the biological activity of this compound include:
- Methyl Group Donation : Facilitates various methylation reactions critical for metabolic regulation.
- Antioxidant Activation : Stimulates pathways that enhance cellular antioxidant defenses.
- Cell Signaling Modulation : Influences signaling pathways related to stress response and apoptosis.
属性
IUPAC Name |
(2R)-2-amino-3-(trideuteriomethylcarbamoylsulfanyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c1-7-5(10)11-2-3(6)4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)/t3-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFIRCHPJWLACG-SRQSVDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)SCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)SC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676029 |
Source


|
| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127633-26-5 |
Source


|
| Record name | S-[(~2~H_3_)Methylcarbamoyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













